5-Amino-2-(propan-2-YL)-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
5-Amino-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes an amino group, an isopropyl group, and a benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with isopropylamine and a suitable aldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the benzoxazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzoxazine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzoxazine derivatives.
Scientific Research Applications
5-Amino-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methylbenzenesulfonamide: Similar in structure but contains a sulfonamide group instead of a benzoxazine ring.
2-Amino-3,4-dihydroquinazoline: Contains a quinazoline ring instead of a benzoxazine ring.
2-Isopropyl-4-aminophenol: Similar in structure but lacks the benzoxazine ring.
Uniqueness
5-Amino-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its benzoxazine ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-amino-2-propan-2-yl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H14N2O2/c1-6(2)10-11(14)13-9-7(12)4-3-5-8(9)15-10/h3-6,10H,12H2,1-2H3,(H,13,14) |
InChI Key |
CEFROWPUHFZNJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)NC2=C(C=CC=C2O1)N |
Origin of Product |
United States |
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